molecular formula C11H21BrO2 B1283140 tert-Butyl 7-bromoheptanoate CAS No. 51100-47-1

tert-Butyl 7-bromoheptanoate

Cat. No.: B1283140
CAS No.: 51100-47-1
M. Wt: 265.19 g/mol
InChI Key: XZMQZUGTGFBLIP-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromoheptanoate: is an organic compound with the molecular formula C11H21BrO2. It is a seven-carbon chain molecule with a bromine atom attached to the heptanoate group. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 7-bromoheptanoate can be synthesized through the esterification of 7-bromoheptanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 7-hydroxyheptanoate, 7-cyanoheptanoate, 7-aminoheptanoate.

    Reduction: 7-hydroxyheptanoate.

    Oxidation: 7-bromoheptanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 7-bromoheptanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a substrate in enzymatic assays and helps in understanding the mechanisms of enzyme catalysis.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and other bioactive molecules. Its derivatives are explored for their therapeutic properties.

Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromoheptanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic transformations and chemical modifications .

Comparison with Similar Compounds

  • tert-Butyl 7-iodoheptanoate
  • tert-Butyl 7-chloroheptanoate
  • tert-Butyl 7-fluoroheptanoate

Comparison: tert-Butyl 7-bromoheptanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. Compared to its iodo, chloro, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

Properties

IUPAC Name

tert-butyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMQZUGTGFBLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548499
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51100-47-1
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6.94 ml of diisopropylamine in 100 ml of anhydrous tetrahydrofuran was added dropwise 34 ml of a 1.45 M solution of n-butyl lithium in hexane at -70° C. and the mixture was stirred for 15 minutes. To the solution was added dropwise a solution of 6.63 ml of t-butyl acetate in 30 ml of anhydrous tetrahydrofuran and the mixture was stirred for 30 minutes, and then 8 ml of 1,5-dibromopentane in 10 ml of anhydrous tetrahydrofuran were added thereto and the mixture was stirred for 5 minutes. To it was added 17 ml of hexamethylphosphamide, the mixture was stirred at -78° C. for 1 hour and at from -40° C. to -30° C. for 30 minutes. To the reaction mixture was added an aqueous solution of ammonium chloride, and was separated aqueous layer from organic layer. The aqueous layer was extracted with diethyl ether, and the extract was added that organic layer and washed with water, a saturated aqueous solution of ammonium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of methylene chloride and cyclohexane (1:1) as an eluent to give 8.5 g of the title compound having the following physical characteristic:
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6.94 mL
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6.63 mL
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30 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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